molecular formula C10H14ClN5O4 B162903 5'-Chloro-5'-deoxyadenosine hydrate CAS No. 698999-09-6

5'-Chloro-5'-deoxyadenosine hydrate

Cat. No. B162903
CAS RN: 698999-09-6
M. Wt: 303.7 g/mol
InChI Key: XFACRIDKAAYORV-MCDZGGTQSA-N
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Description

5’-Chloro-5’-deoxyadenosine hydrate is a nucleoside analog . It is used as a substrate in polyketide biosynthesis .


Synthesis Analysis

5’-Chloro-5’-deoxyadenosine hydrate can be synthesized from S-adenosyl-L-methionine (SAM) in a reaction catalyzed by a SAM-dependent chlorinase . Through a 7-step route, 5’-chloro-5’-deoxyadenosine can be converted to chloroethylmalonyl-CoA .


Molecular Structure Analysis

The molecular formula of 5’-Chloro-5’-deoxyadenosine hydrate is C10H12ClN5O3 . Its molecular weight is 285.69 (anhydrous basis) .


Chemical Reactions Analysis

5’-Chloro-5’-deoxyadenosine hydrate can be converted to chloroethylmalonyl-CoA, which has been shown to be involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica .

Scientific Research Applications

Chemical Properties

“5’-Chloro-5’-deoxyadenosine hydrate” is a nucleoside analog . It has an empirical formula of C10H12ClN5O3 and a molecular weight of 285.69 (anhydrous basis) .

Biochemical Research

This compound is used as a substrate in polyketide biosynthesis . Polyketides are a class of secondary metabolites produced by certain living organisms and have diverse biological activities and pharmacological functions.

Cancer Research

“5’-Chloro-5’-deoxyadenosine hydrate” plays a role in cancer research . It is involved in the biosynthesis of the anticancer agent salinosporamide A .

Enzyme Reaction

S- (5’-adenosyl)-L-methionine (SAM) can be converted to 5’-chloro-5’-deoxyadenosine in a reaction catalyzed by a SAM-dependent chlorinase . This reaction is a crucial step in certain biochemical pathways.

Synthetic Intermediate

This compound is used as a synthetic intermediate . It can be used in the synthesis of various other compounds, contributing to a wide range of chemical and pharmaceutical research.

Biosynthesis Pathway

Through a 7-step route, 5’-chloro-5’-deoxyadenosine can be converted to chloroethylmalonyl-CoA . This compound has been shown to be involved in the biosynthesis of salinosporamide A in the marine bacterium S. tropica .

Safety and Hazards

5’-Chloro-5’-deoxyadenosine hydrate is toxic if swallowed . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Mechanism of Action

Target of Action

The primary target of 5’-Chloro-5’-deoxyadenosine hydrate is the enzyme 5’-methylthioadenosine phosphorylase (MTAP), which is a tumor suppressor gene . This compound serves as a substrate for MTAP, and its specificity and kinetics are subjects of research .

Mode of Action

5’-Chloro-5’-deoxyadenosine hydrate interacts with its target, MTAP, by serving as a substrate for the enzyme . The interaction results in the phosphorylation of the compound, which is a crucial step in its mechanism of action .

Biochemical Pathways

The compound is involved in the S-adenosylmethionine (AdoMet) and methionine salvage pathways . It is synthesized from adenosine through a selective chlorination reaction . The compound can be converted to chloroethylmalonyl-CoA through a seven-step route, which is involved in the biosynthesis of the anticancer agent salinosporamide A .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of 5’-Chloro-5’-deoxyadenosine hydrate’s action are primarily related to its role in the biosynthesis of salinosporamide A, an anticancer agent . By serving as a substrate for MTAP, it supports the expression of this tumor suppressor gene .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , indicating that light, moisture, and temperature could affect its stability.

properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFACRIDKAAYORV-MCDZGGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584239
Record name 5'-Chloro-5'-deoxyadenosine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-5'-deoxyadenosine hydrate

CAS RN

698999-09-6
Record name 5'-Chloro-5'-deoxyadenosine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 698999-09-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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